3,5-Dichlorophenyl chloroformate
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Overview
Description
3,5-Dichlorophenyl chloroformate is an organic compound with the molecular formula C₇H₃Cl₃O₂ and a molecular weight of 225.46 g/mol . It is widely used in scientific research and industry due to its reactivity and versatility. This compound is a derivative of chloroformic acid and is characterized by the presence of two chlorine atoms on the phenyl ring and a chloroformate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dichlorophenyl chloroformate can be synthesized through the reaction of 3,5-dichlorophenol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloroformate group.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions with stringent control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichlorophenyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,5-dichlorophenol and carbon dioxide.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines to form carbamates.
Alcohols: Reacts with alcohols under basic conditions to form carbonate esters.
Water: Hydrolysis occurs readily in the presence of moisture.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
3,5-Dichlorophenol: Formed from hydrolysis.
Scientific Research Applications
3,5-Dichlorophenyl chloroformate is used in various scientific research applications, including:
Chemistry: As a reagent for the synthesis of carbamates and carbonate esters.
Biology: Used in the modification of biomolecules for analytical purposes.
Medicine: Employed in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-dichlorophenyl chloroformate involves its reactivity towards nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of carbamates and carbonate esters, respectively . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Phenyl Chloroformate: Similar in structure but lacks the chlorine substituents on the phenyl ring.
Methyl Chloroformate: Contains a methyl group instead of the phenyl group.
Benzyl Chloroformate: Contains a benzyl group instead of the phenyl group.
Uniqueness: 3,5-Dichlorophenyl chloroformate is unique due to the presence of two chlorine atoms on the phenyl ring, which enhances its reactivity and makes it suitable for specific synthetic applications that require increased electrophilicity .
Properties
Molecular Formula |
C7H3Cl3O2 |
---|---|
Molecular Weight |
225.5 g/mol |
IUPAC Name |
(3,5-dichlorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3Cl3O2/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3H |
InChI Key |
HRINFEIZZPVYIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OC(=O)Cl |
Origin of Product |
United States |
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